molecular formula C28H23N3O B287054 N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B287054
M. Wt: 417.5 g/mol
InChI Key: KEPBSFDYIJJFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as JNJ-16259685, is a selective antagonist of the cannabinoid CB1 receptor. It has been studied for its potential use in treating obesity, addiction, and other disorders related to the endocannabinoid system.

Mechanism of Action

N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide acts as a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. By blocking the activity of the CB1 receptor, N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide reduces the effects of endocannabinoids, which are known to play a role in regulating appetite, mood, and addiction.
Biochemical and Physiological Effects:
N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to reduce food intake and body weight gain in animal models, as well as reduce drug-seeking behavior in models of addiction. It has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is its selectivity for the CB1 receptor, which reduces the potential for off-target effects. However, its use in animal models may be limited by its relatively short half-life and the need for frequent dosing.

Future Directions

There are several potential future directions for research on N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. One area of interest is its potential use in treating other disorders related to the endocannabinoid system, such as anxiety and depression. Another area of interest is the development of longer-acting formulations of N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, which would reduce the need for frequent dosing. Finally, there is interest in developing more selective CB1 receptor antagonists that could have even fewer off-target effects.

Synthesis Methods

N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves several key steps including the formation of the pyrazole ring, the introduction of the naphthylmethyl group, and the addition of the carboxamide group.

Scientific Research Applications

N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential use in treating obesity and addiction. In animal models, it has been shown to reduce food intake and body weight gain. It has also been shown to reduce drug-seeking behavior in models of addiction.

properties

Product Name

N-methyl-N-(1-naphthylmethyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C28H23N3O

Molecular Weight

417.5 g/mol

IUPAC Name

N-methyl-N-(naphthalen-1-ylmethyl)-1,5-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C28H23N3O/c1-30(20-23-15-10-14-21-11-8-9-18-25(21)23)28(32)26-19-29-31(24-16-6-3-7-17-24)27(26)22-12-4-2-5-13-22/h2-19H,20H2,1H3

InChI Key

KEPBSFDYIJJFPM-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC2=CC=CC=C21)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CN(CC1=CC=CC2=CC=CC=C21)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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